1-(5-Nitro-1H-pyrazol-3-yl)ethanone
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Overview
Description
1-(5-Nitro-1H-pyrazol-3-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 5-position and an ethanone group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-1H-pyrazol-3-yl)ethanone typically involves the nitration of pyrazole derivatives. One common method includes the reaction of 3-acetylpyrazole with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in the presence of a strong acid catalyst and at low temperatures to ensure selective nitration.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitro-1H-pyrazol-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(5-Nitro-1H-pyrazol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its bioactive properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(5-Nitro-1H-pyrazol-3-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar energetic properties but different structural features.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another nitro-substituted pyrazole derivative with distinct applications.
Uniqueness: 1-(5-Nitro-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group and an ethanone group on the pyrazole ring makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C5H5N3O3 |
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Molecular Weight |
155.11 g/mol |
IUPAC Name |
1-(5-nitro-1H-pyrazol-3-yl)ethanone |
InChI |
InChI=1S/C5H5N3O3/c1-3(9)4-2-5(7-6-4)8(10)11/h2H,1H3,(H,6,7) |
InChI Key |
VDHZYLBHCOUBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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